tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurocholic acid can be synthesized through the conjugation of cholic acid with taurine. The reaction typically involves the activation of cholic acid, followed by its reaction with taurine under controlled conditions .
Industrial Production Methods: For commercial use, taurocholic acid is manufactured from cattle bile, a byproduct of the meat-processing industry . The process involves the extraction and purification of taurocholic acid from the bile.
Types of Reactions:
Hydrolysis: Taurocholic acid undergoes hydrolysis to yield taurine and cholic acid.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: May involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Produces taurine and cholic acid.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Taurocholic acid has a wide range of applications in scientific research:
Chemistry: Used in the study of bile acid chemistry and as a reagent in various chemical reactions.
Biology: Plays a role in the study of bile acid metabolism and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including its anti-inflammatory properties and its role in liver health
Industry: Utilized in the production of certain pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
Taurocholic acid exerts its effects primarily through its role in the emulsification of fats, aiding in their digestion and absorption . It activates bile salt-activated lipase and bile acid receptors, facilitating the breakdown and absorption of dietary fats . Additionally, taurocholic acid stimulates biliary hyperplasia by activating cyclic adenosine monophosphate (cAMP) signaling, which enhances liver angiogenesis and prevents biliary damage .
Comparison with Similar Compounds
Glycocholic Acid: Another bile acid conjugate, but with glycine instead of taurine.
Deoxycholic Acid: A secondary bile acid formed by bacterial action on cholic acid.
Chenodeoxycholic Acid: A primary bile acid involved in the emulsification of fats.
Uniqueness of Taurocholic Acid: Taurocholic acid is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties and roles in fat emulsification and absorption . Its anti-inflammatory properties and role in liver health further distinguish it from other bile acids .
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYLRXQTEZEGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470035 |
Source
|
Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877593-11-8 |
Source
|
Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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